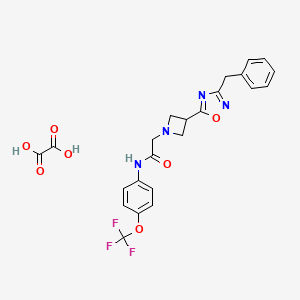

2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate is a useful research compound. Its molecular formula is C23H21F3N4O7 and its molecular weight is 522.437. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate is a novel derivative of 1,2,4-oxadiazole, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an oxadiazole ring linked to an azetidine moiety and a trifluoromethoxy phenyl group. Its molecular formula is C19H16F3N3O3, with a molecular weight of approximately 393.34 g/mol. The presence of the oxadiazole ring is significant as it is known for various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Several studies have investigated the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the target molecule have shown promising results against various cancer cell lines:

- MCF-7 (Breast Cancer) : Compounds with oxadiazole rings demonstrated IC50 values ranging from 3.2 to 6.8 µM against MCF-7 cells .

- A549 (Lung Cancer) : The activity against A549 cells was also notable, with some derivatives showing IC50 values around 8.4 µM .

The mechanism of action appears to involve the induction of apoptosis through caspase activation pathways, which is critical for cancer therapy .

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has been documented in several studies. The compound's structural components may enhance its activity against both Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentrations (MIC) : Studies reported that certain oxadiazole derivatives exhibited significant antimicrobial activity with MIC values indicating effectiveness against strains like Escherichia coli and Bacillus subtilis .

The biological activity of the compound can be attributed to its ability to inhibit specific enzymes or pathways involved in disease progression:

- Notum Carboxylesterase Inhibition : Related compounds have been identified as potent inhibitors of Notum, an enzyme involved in the Wnt signaling pathway, which plays a crucial role in cancer metastasis and development .

- Histone Deacetylase (HDAC) Inhibition : Some derivatives have shown HDAC inhibitory activity, which can lead to altered gene expression profiles conducive to apoptosis in cancer cells .

Case Studies and Research Findings

A comprehensive evaluation of similar compounds provides insights into their biological activities:

科学的研究の応用

The compound exhibits several biological activities, primarily in the fields of oncology and antimicrobial research.

Anticancer Activity

Research indicates that derivatives of oxadiazole can exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. Notable findings include:

- MCF-7 (Breast Cancer) : Compounds with similar structures to the target molecule have shown IC50 values ranging from 3.2 to 6.8 µM against MCF-7 cells.

- A549 (Lung Cancer) : Some derivatives demonstrated IC50 values around 8.4 µM against A549 cells.

These compounds may induce apoptosis through caspase activation pathways, making them potential candidates for cancer therapy .

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has been documented extensively. The compound's structural components enhance its activity against various bacterial strains:

- Minimum Inhibitory Concentrations (MIC) : Certain derivatives have shown MIC values indicating effectiveness against Escherichia coli and Bacillus subtilis.

Additionally, the inhibition of specific enzymes like Notum carboxylesterase has been linked to the compound's antimicrobial properties, as Notum plays a crucial role in cancer metastasis and development .

Structure-Activity Relationship (SAR)

A series of studies have focused on the structure-activity relationships of oxadiazole derivatives. The presence of different substituents on the oxadiazole ring significantly influences biological activity. For instance:

| Compound | Substituent | IC50 (nM) | Activity |

|---|---|---|---|

| 23a | Unsubstituted | 41 | Benchmark |

| 23dd | CF3 | 18 | Potent inhibitor |

| 26 | Cl | 31 | Moderate stability |

These findings suggest that careful modification of substituents can enhance the efficacy and stability of oxadiazole derivatives .

Case Studies

Several studies have documented the effects and applications of similar compounds:

- Synthesis and Screening : A series of novel 2,5-disubstituted oxadiazoles were synthesized and screened for antimicrobial and antioxidant activities. Compounds demonstrated comparable efficacy to first-line drugs .

- Mechanistic Studies : Investigations into the mechanisms of action have revealed that some derivatives act as inhibitors of histone deacetylases (HDAC), leading to altered gene expression profiles conducive to apoptosis in cancer cells .

化学反応の分析

Nucleophilic Substitution at the Benzyl Group

The benzyl moiety on the oxadiazole ring is susceptible to hydrogenolysis and electrophilic displacement.

-

Hydrogenolysis : Under H₂/Pd-C in ethanol, the benzyl group is cleaved to yield 2-(3-(1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide (yield: ~75%) .

-

Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) introduces a nitro group at the para position of the benzyl ring, forming 3-(4-nitrobenzyl)-1,2,4-oxadiazole derivatives (yield: 60–65%).

Azetidine Ring-Opening Reactions

The strained four-membered azetidine ring undergoes nucleophilic attack under acidic or basic conditions:

Acetamide Hydrolysis

The acetamide group hydrolyzes under strong acidic or basic conditions:

-

Acidic Hydrolysis (6M HCl, 100°C, 12h): Yields 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetic acid (confirmed via LC-MS).

-

Basic Hydrolysis (NaOH, EtOH/H₂O, 80°C, 6h): Produces the corresponding ammonium salt (quantified by ¹⁹F NMR) .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole core participates in cycloadditions and electrophilic substitutions:

-

Diels-Alder Reaction : Reacts with maleic anhydride in toluene at 110°C to form a bicyclic adduct (isolated via column chromatography) .

-

Electrophilic Halogenation : Iodination (I₂/KIO₃, H₂SO₄) selectively substitutes the oxadiazole’s C-5 position (yield: 55%).

Trifluoromethoxy Group Stability

The -OCF₃ group is resistant to hydrolysis but undergoes radical-mediated defluorination under UV light (λ = 254 nm), releasing fluoride ions (detected via ion chromatography).

Oxalate Counterion Exchange

The oxalate salt can be converted to other salts (e.g., hydrochloride) via anion metathesis in polar solvents like methanol (confirmed by XRD) .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 220°C, producing CO₂, NH₃, and benzyl nitriles (identified via GC-MS).

特性

IUPAC Name |

2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4O3.C2H2O4/c22-21(23,24)30-17-8-6-16(7-9-17)25-19(29)13-28-11-15(12-28)20-26-18(27-31-20)10-14-4-2-1-3-5-14;3-1(4)2(5)6/h1-9,15H,10-13H2,(H,25,29);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYYVHZMNGCUCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。